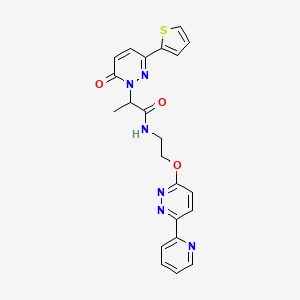
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antinociceptive, anti-inflammatory, and hypoglycemic effects .
Synthesis Analysis
Chalcones are typically synthesized using the Claisen-Schmidt condensation reaction . This reaction aims to obtain medium to high yield chalconic derivatives . The synthesis of new chalcone molecules often involves the structural manipulation of aromatic rings, replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules .Molecular Structure Analysis
The molecular structure of chalcones like “this compound” is confirmed by analyzing the 1H, 13C, and infrared spectra . These analyses are typically performed using platforms operating at specific frequencies for hydrogen and carbon .Chemical Reactions Analysis
Chalcones have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions . Chalcones can be used to obtain several heterocyclic rings through ring closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can be quite diverse, depending on their specific structures. They are known to have good pharmacokinetic properties as assessed by ADMET .作用機序
Target of Action
The primary targets of this compound are COX-1 enzyme and TRPA1 channel . COX-1 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. The TRPA1 channel is a member of the transient receptor potential channel family and is involved in the sensation of pain.
Mode of Action
The compound interacts with its targets by binding to their active sites. Molecular docking simulations indicate that the compound has a higher affinity for the COX-1 enzyme and makes 4 interactions with the TRPA1 channel . This binding inhibits the activity of these targets, leading to a reduction in the production of prostaglandins and a decrease in pain sensation.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX-1 enzyme . This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. The compound also affects the pain sensation pathway by interacting with the TRPA1 channel , leading to a decrease in pain sensation.
Pharmacokinetics
The compound has good pharmacokinetic properties as assessed by ADMET . ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound has been shown to have antinociceptive (pain-relieving), anti-inflammatory, and hypoglycemic effects . It reduces nociceptive behavior, reverses post-treatment-induced acute and chronic hyperglycemia, and reduces carrageenan-induced abdominal edema in zebrafish . It also shows an inhibitory effect on NO production in J774A.1 cells .
実験室実験の利点と制限
One of the main advantages of (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is its broad-spectrum activity against bacteria and fungi. It has also been shown to exhibit anticancer properties, making it a potential candidate for cancer treatment. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its efficacy in vivo. Further research is needed to optimize the formulation of this compound for in vivo applications.
将来の方向性
There are several future directions for research on (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one. One area of interest is the optimization of this compound for in vivo applications. This may involve the development of new formulations or the use of drug delivery systems to improve its solubility and bioavailability. Another area of interest is the elucidation of the exact mechanism of action of this compound, which may lead to the development of more potent derivatives. Finally, the potential use of this compound in combination with other drugs for the treatment of bacterial infections, fungal infections, or cancer should be explored.
合成法
The synthesis of (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one has been described in several research articles. One of the most common methods involves the reaction of 2-aminothiophene and 2-bromoacetophenone to form 7-(thiophen-2-yl)-1,4-thiazepane-2,5-dione. This intermediate is then reacted with (E)-3-phenylprop-2-en-1-one to produce this compound. The synthesis of this compound has been optimized to improve yields and purity, making it a viable option for large-scale production.
科学的研究の応用
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one has been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It has been tested against several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, and has shown promising results. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
(E)-3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDASZZRFBLQKQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-[[4-(2-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2912062.png)
![Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2912066.png)

![2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide](/img/structure/B2912068.png)
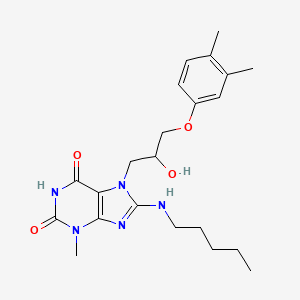
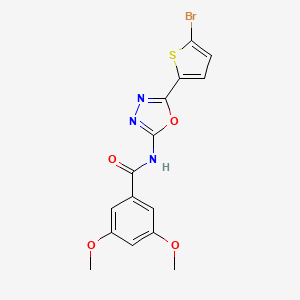
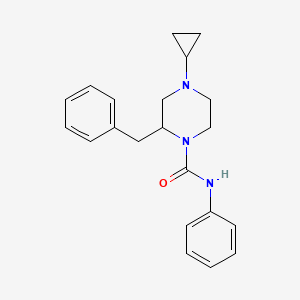
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2912077.png)
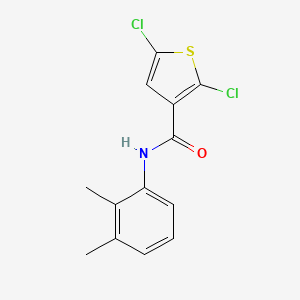

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2912081.png)
